1-(2-Hydroxyphenyl)-2-(triphenylphosphoranylidene)ethanone
Overview
Description
1-(2-Hydroxyphenyl)-2-(triphenylphosphoranylidene)ethanone is a complex organic compound characterized by its unique structure, which includes a hydroxyphenyl group and a triphenylphosphoranylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Hydroxyphenyl)-2-(triphenylphosphoranylidene)ethanone typically involves the reaction of 2-hydroxyacetophenone with triphenylphosphine in the presence of a suitable dehydrating agent. The reaction conditions require careful control of temperature and solvent choice to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Hydroxyphenyl)-2-(triphenylphosphoranylidene)ethanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Hydroxyphenyl)-2-(triphenylphosphoranylidene)ethanone has several scientific research applications:
Chemistry: It serves as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activity, including its role in enzyme inhibition and modulation of biological pathways.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
1-(2-Hydroxyphenyl)-2-(triphenylphosphoranylidene)ethanone can be compared with other similar compounds, such as 1-(2-hydroxyphenyl)ethanone and triphenylphosphine oxide derivatives. These compounds share structural similarities but differ in their functional groups and reactivity, highlighting the uniqueness of this compound.
Comparison with Similar Compounds
1-(2-Hydroxyphenyl)ethanone
Triphenylphosphine oxide derivatives
Other hydroxyphenyl ketones
This comprehensive overview provides a detailed understanding of 1-(2-Hydroxyphenyl)-2-(triphenylphosphoranylidene)ethanone, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(2-hydroxyphenyl)-2-(triphenyl-λ5-phosphanylidene)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21O2P/c27-25-19-11-10-18-24(25)26(28)20-29(21-12-4-1-5-13-21,22-14-6-2-7-15-22)23-16-8-3-9-17-23/h1-20,27H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMSVUDQOUYXZBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(=CC(=O)C2=CC=CC=C2O)(C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21O2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30369132 | |
Record name | 1-(2-Hydroxyphenyl)-2-(triphenyl-lambda~5~-phosphanylidene)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30369132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81995-11-1 | |
Record name | 1-(2-Hydroxyphenyl)-2-(triphenyl-lambda~5~-phosphanylidene)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30369132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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